molecular formula C19H20O2 B8519552 3-(4-(Benzyloxy)phenyl)cyclohexanone CAS No. 892492-36-3

3-(4-(Benzyloxy)phenyl)cyclohexanone

Cat. No.: B8519552
CAS No.: 892492-36-3
M. Wt: 280.4 g/mol
InChI Key: YZONEBRDMZPARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Benzyloxy)phenyl)cyclohexanone is a useful research compound. Its molecular formula is C19H20O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

892492-36-3

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C19H20O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13-14H2

InChI Key

YZONEBRDMZPARZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

[4-(Benzyloxy)phenyl]boronic acid (2 g, 8.77 mmol) was dissolved in dioxane/water (50 mL/5 mL) and Rh(acac)(C2H4)2 (68 mg, 0.26 mmol) and racemic BINAP (164 mg, 0.26 mmol) were added. The mixture was degassed 3 times and put under a nitrogen atmosphere. Cyclohexenone (1.02 mL, 10.52 mmol) was added to the yellow solution and the mixture heated at reflux overnight. The reaction mixture was cooled, saturated aqueous sodium hydrogen carbonate solution (50 mL) added, then extracted with EtOAc (2×100 mL). The organic extracts were washed with water (100 mL) and dried. Volatile material was removed by evaporation and purification by chromatography gave the title compound (565 mg, 23%) as a solid; 1H NMR δ1.65-1.69 (1H, m), 1.78-1.93 (2H, m), 1.99-2.04 (1H, m), 2.22-2.35 (2H, m), 2.39-2.43 (1H, m), 2.65 (1H, m), 2.90-2.96 (1H, m), 5.08 (2H, s), 6.96 (2H, d), 7.20 (2H, d), 7.31-7.45 (5H, m); MS m/e MH+ 281.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Rh(acac)(C2H4)2
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Quantity
164 mg
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
23%

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